molecular formula C17H18O3 B1352452 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde CAS No. 656810-25-2

3-Methoxy-4-(3-phenylpropoxy)benzaldehyde

Cat. No.: B1352452
CAS No.: 656810-25-2
M. Wt: 270.32 g/mol
InChI Key: MZHDYOYRBPXBNG-UHFFFAOYSA-N
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Description

3-Methoxy-4-(3-phenylpropoxy)benzaldehyde is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol It is a benzaldehyde derivative characterized by the presence of a methoxy group and a phenylpropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde typically involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and process control.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or phenylpropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

3-Methoxy-4-(3-phenylpropoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

  • 3-Methoxy-4-(2-morpholinylethoxy)benzaldehyde
  • 3-Ethoxy-4-(pentyloxy)benzaldehyde
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde

Comparison: 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde is unique due to the presence of both methoxy and phenylpropoxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications .

Biological Activity

3-Methoxy-4-(3-phenylpropoxy)benzaldehyde, a compound with the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features an aromatic structure with a methoxy group and a phenylpropoxy substituent, which may influence its interactions with various biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C17H18O3
  • Molecular Weight : 270.32 g/mol
  • Functional Groups : Aromatic aldehyde, methoxy group, phenylpropoxy group

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly due to its antimicrobial and anti-inflammatory properties.

Anti-inflammatory Properties

The compound's potential anti-inflammatory properties are attributed to its ability to modulate inflammatory pathways. Compounds with aromatic aldehydes have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the methoxy and phenylpropoxy groups plays a significant role in the biological activity of this compound. These groups can enhance lipophilicity, allowing better membrane penetration and increased bioavailability. The following table summarizes key structural features and their potential impacts on biological activity:

Structural FeaturePotential Impact on Activity
Methoxy GroupIncreases lipophilicity; enhances binding affinity to targets
Phenylpropoxy GroupMay contribute to selective binding; affects pharmacokinetics
Aldehyde Functional GroupPotential for covalent bonding with proteins; important for ligand design

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigating similar aromatic aldehydes reported that compounds with bulky substituents exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. While specific data on this compound was not available, the findings suggest its potential effectiveness against similar pathogens .
  • Inhibition of Inflammatory Pathways : Research on related compounds has shown that aromatic aldehydes can inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is critical in managing conditions like arthritis and other inflammatory disorders .

Properties

IUPAC Name

3-methoxy-4-(3-phenylpropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-17-12-15(13-18)9-10-16(17)20-11-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-10,12-13H,5,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHDYOYRBPXBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428710
Record name 3-methoxy-4-(3-phenylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

656810-25-2
Record name 3-methoxy-4-(3-phenylpropoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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